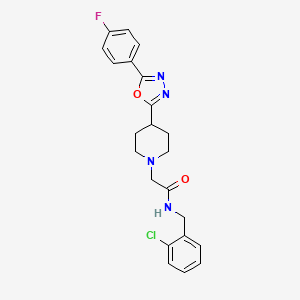
N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O2 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Chlorobenzyl moiety : Contributes to lipophilicity and potential interactions with biological targets.
- Piperidine ring : Known for its role in various pharmacological activities.
- Oxadiazole ring : Associated with diverse biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, studies reported IC50 values in the low micromolar range for human breast adenocarcinoma (MCF-7) cells, indicating potent anticancer activity .
The mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at the G0-G1 phase, disrupting normal cellular proliferation .
Comparative Biological Activity Data
The following table summarizes the biological activity of this compound compared to other known oxadiazole derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis induction |
| 5a | CEM-C7 | <0.5 | Apoptosis induction |
| 5b | U937 | 0.75 | Cell cycle arrest |
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against various leukemia cell lines. Results indicated a significant reduction in cell viability at sub-micromolar concentrations, suggesting a strong potential for further development as an anticancer agent .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound activates apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action enhances its efficacy against resistant cancer phenotypes .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c23-19-4-2-1-3-17(19)13-25-20(29)14-28-11-9-16(10-12-28)22-27-26-21(30-22)15-5-7-18(24)8-6-15/h1-8,16H,9-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFGJITSYVMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














